molecular formula C10H12O4S B1611719 Methyl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 300355-18-4

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No.: B1611719
CAS No.: 300355-18-4
M. Wt: 228.27 g/mol
InChI Key: HCMUPMCWKYOOBZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Properties and Theoretical Calculations : Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate has been synthesized and characterized, revealing detailed information about local and global chemical activities, molecular and chemical properties, indicating its electrophilic and nucleophilic nature. Theoretical calculations using density functional theory (DFT) have been employed to better understand these properties (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

  • Synthetic Applications : This compound has been used as a building block for synthesizing various derivatives. For example, methyl (styrylsulfonyl)acetate was used to synthesize a range of compounds including tetrahydro-1,4-thiazin-3-one 1,1-dioxides, demonstrating its utility in synthetic chemistry (Takahashi & Yuda, 1996).

  • Pharmacological Research : It has been involved in the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, which have shown capacity to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. This demonstrates potential therapeutic applications, especially in the development of anti-inflammatory drugs (Harrak et al., 2010).

  • Analytical Chemistry : There has been development in analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) for the separation of stereo isomers of related compounds. This highlights its significance in analytical chemistry and pharmaceutical research (Davadra et al., 2011).

  • Organic Synthesis and Chemical Reactions : Research has explored the reactions of carbonyl compounds in basic solutions and the effects of various substituents, like methylsulfonyl, on the rates of these reactions. This contributes to our understanding of chemical reactivity and synthesis in organic chemistry (Bowden & Rehman, 1997).

  • Materials Science : The compound has been involved in the synthesis of novel materials like 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating its role in materials science and catalysis (Zábranský, Císařová, & Štěpnička, 2018).

Mechanism of Action

Target of Action

The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations

Cellular Effects

It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .

Subcellular Localization

Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 2-(4-methylsulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMUPMCWKYOOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586351
Record name Methyl [4-(methanesulfonyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300355-18-4
Record name Methyl [4-(methanesulfonyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(methanesulfonyl)phenyl acetic acid (43.63 g, 0.204 mol) in methanol (509 mL) was treated slowly with concentrated sulfuric acid (2 mL). The resulting reaction mixture was heated under reflux for 19 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. The residue was diluted with ethyl acetate (800 mL). The organic phase was washed with a saturated aqueous sodium bicarbonate solution (1×200 mL), washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 1/1 hexanes/ethyl acetate) afforded 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.42 g, 98%) as a yellow oil which solidified to a cream colored solid upon sitting over time at 25° C.: mp 78-80° C.; EI-HRMS m/e calcd for C10H12O4S (M+) 228.0456, found 228.0451.
Quantity
43.63 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
509 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of oxone 30.7 g (50 mmol) was added drop by drop in 80 mL of water to a solution of 3.4 g (17.3 mmol) of the compound obtained in example 1 in 100 mL of methanol keeping the reaction in a water/ice bath. Once added, agitation continues for 5 h, allowing temperature to get room level. Then, part of the solvent is concentrated at reduced pressure and the precipitated solid is filtered washing with water repeatedly. After drying, this solid weighs 3 g. Waters from filtering are extracted with dichloromethane, the organic phase is washed with water, dried on sodium sulfate anhydride and concentrated in a rotary evaporator obtaining 1 more g of product than expected, yield 4 g (17 mmol, 100% yield). This solid melts with decomposition at 57° C. and its purity is 99% by HPLC. Spectroscopic data confirm the expected structure:
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combined 2-(4-(methylsulfonyl)phenyl)acetic acid (1 g, 4.67 mmol) in DCM (15 mL) and MeOH (5 mL) and slowly added TMS-diazomethane (2 M in hexanes) (3.50 mL, 7.00 mmol) and the solution was stirred at 20° C. for 3 h. The reaction was quenched with acetic acid (0.134 mL, 2.334 mmol), let stir for 15 min, then concentrated in vacuo to give the title compound which was used without further purification. MS m/z 229 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.134 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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